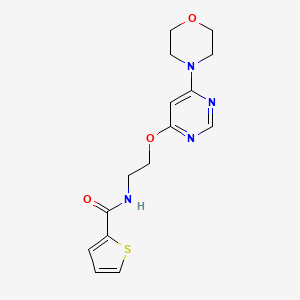

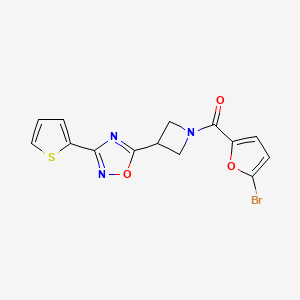

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives, which include our target compound, involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide (1) and various functionalized thiocarbamoyl compounds . The highly versatile chloroacetamide compound, N-(4-acetylphenyl)-2-chloroacetamide (1), has been prepared by the reported chloroacetylation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene 2-carboxamide derivatives include the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process leads to the formation of the desired thiophene 2-carboxamide derivatives .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds related to N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide have been synthesized through innovative methods, contributing to the field of medicinal chemistry and heterocyclic chemistry. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, showcases the compound's relevance in drug discovery and development processes. These derivatives are synthesized via a rapid and green synthetic method, highlighting the importance of environmentally friendly approaches in chemical synthesis (Lei et al., 2017).

Antimicrobial Activity

The antimicrobial potential of structurally similar compounds has been extensively explored. For example, novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have demonstrated significant antimicrobial activity against a range of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Devarasetty et al., 2019).

Antitumor Activity

The antitumor activities of related compounds have also been a focus of research. The synthesis, crystal structure, and DFT study of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide reveal insights into its anti-proliferative activity on A375 cells, providing a foundation for further exploration in cancer research (Zhou et al., 2021).

Molluscicidal Properties

The exploration of compounds with molluscicidal properties, such as thiazolo[5,4-d]pyrimidines, extends the application of similar compounds to the control of schistosomiasis by targeting the intermediate host snails. This research contributes to the field of public health by providing potential solutions to control parasitic diseases (El-Bayouki & Basyouni, 1988).

Orientations Futures

The future directions for “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide” and similar compounds could involve further exploration for more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics . This could help medicinal chemists and pharmaceutical professionals in further designing and synthesis of more potent drug candidates .

Propriétés

IUPAC Name |

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15(12-2-1-9-23-12)16-3-6-22-14-10-13(17-11-18-14)19-4-7-21-8-5-19/h1-2,9-11H,3-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGMXELLHXAGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)

![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)

![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)

![N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2741144.png)